molecular formula C23H28N4O4 B11078266 (2E)-2-cyano-3-(1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-1H-indol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

(2E)-2-cyano-3-(1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-1H-indol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

Cat. No.: B11078266
M. Wt: 424.5 g/mol
InChI Key: PRXPTQXGIHQTOO-SFQUDFHCSA-N
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Description

The compound (2E)-2-cyano-3-(1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-1H-indol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyano group, an indole moiety, and a tetrahydrofuran ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-1H-indol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide involves multiple steps, typically starting with the preparation of the indole derivativeThe final step involves the coupling of the indole derivative with the tetrahydrofuran ring under specific reaction conditions, such as the use of a base like sodium hydride in an aprotic solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-1H-indol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the indole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium hydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid, while reduction of the cyano group can yield the corresponding amine.

Scientific Research Applications

(2E)-2-cyano-3-(1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-1H-indol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide: has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-1H-indol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit certain kinases involved in cell proliferation, leading to anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets (2E)-2-cyano-3-(1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-1H-indol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the indole moiety, cyano group, and tetrahydrofuran ring allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C23H28N4O4

Molecular Weight

424.5 g/mol

IUPAC Name

(E)-2-cyano-3-[1-[2-(3-methoxypropylamino)-2-oxoethyl]indol-3-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C23H28N4O4/c1-30-10-5-9-25-22(28)16-27-15-18(20-7-2-3-8-21(20)27)12-17(13-24)23(29)26-14-19-6-4-11-31-19/h2-3,7-8,12,15,19H,4-6,9-11,14,16H2,1H3,(H,25,28)(H,26,29)/b17-12+

InChI Key

PRXPTQXGIHQTOO-SFQUDFHCSA-N

Isomeric SMILES

COCCCNC(=O)CN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NCC3CCCO3

Canonical SMILES

COCCCNC(=O)CN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NCC3CCCO3

Origin of Product

United States

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